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Compound of Interest

Compound Name: 2-Amino-5-bromonicotinic acid

Cat. No.: B040283

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-5-
bromonicotinic acid, a key intermediate in pharmaceutical synthesis. The following sections
detail the principles, experimental methodologies, and data interpretation for Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide is intended for researchers, scientists, and drug development professionals who
require a thorough understanding of the structural and electronic properties of this molecule.

Introduction to 2-Amino-5-bromonicotinic Acid

2-Amino-5-bromonicotinic acid (CsHsBrN2032) is a substituted pyridine derivative with a
molecular weight of 217.02 g/mol .[1][2][3] Its structure, featuring an amino group, a carboxylic
acid, and a bromine atom on the pyridine ring, makes it a versatile building block in medicinal
chemistry. Accurate spectroscopic characterization is paramount to confirm its identity, purity,
and for use in subsequent synthetic transformations. This guide will delve into the expected
spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 2-Amino-5-bromonicotinic acid, both *H and 3C NMR provide critical
information for structural confirmation.

Predicted *H NMR Spectroscopy
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Experimental Protocol:

A sample of 2-Amino-5-bromonicotinic acid would be dissolved in a deuterated solvent,
typically DMSO-ds, to a concentration of 5-10 mg/mL. The spectrum would be acquired on a
400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).

Predicted Data:

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~8.1 Doublet 1H H-6

~7.9 Doublet 1H H-4

~7.0 (broad) Singlet 2H -NH:z

~13.0 (broad) Singlet 1H -COOH

Interpretation and Causality:

The predicted *H NMR spectrum of 2-Amino-5-bromonicotinic acid in DMSO-de is expected
to show four distinct signals.

e Aromatic Protons (H-4 and H-6): The pyridine ring has two protons. The proton at the 6-
position (H-6) is expected to be the most downfield due to the anisotropic effect of the
adjacent nitrogen and the electron-withdrawing carboxylic acid group. The proton at the 4-
position (H-4) will also be in the aromatic region. These two protons would appear as
doublets due to coupling with each other.

e Amino Protons (-NHz): The protons of the amino group are expected to appear as a broad
singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and
potential hydrogen exchange with any trace water in the solvent.

» Carboxylic Acid Proton (-COOH): The carboxylic acid proton is typically the most downfield
signal in the spectrum and is also expected to be a broad singlet due to hydrogen bonding
and exchange.
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Predicted **C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for *H NMR can be used for $3C NMR. A proton-decoupled 13C
NMR spectrum would be acquired on the same spectrometer, with a wider spectral width to
encompass the carbonyl carbon.

Predicted Data:

Chemical Shift (ppm) Assighment

~168 C=0 (Carboxylic Acid)
~158 C-2

~148 C-6

~142 C-4

~115 C-3

~108 C-5

Interpretation and Causality:

The predicted 13C NMR spectrum will show six signals corresponding to the six carbon atoms in
the molecule.

o Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most downfield signal, typically
appearing around 168 ppm.

o Aromatic Carbons: The carbon atom attached to the amino group (C-2) is expected to be
significantly deshielded. The carbon bearing the bromine atom (C-5) would be shielded
relative to an unsubstituted carbon due to the "heavy atom effect". The remaining aromatic
carbons (C-3, C-4, and C-6) will have chemical shifts determined by the combined electronic
effects of the substituents.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of bonds.

Experimental Protocol:

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an
FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal,
and the spectrum is recorded.

Expected Vibrational Bands:

Wavenumber (cm~—?) Intensity Assignment

3400-3200 Medium, Broad N-H stretch (amino group)
3200-2500 Broad O-H stretch (carboxylic acid)
~1700 Strong C=0 stretch (carboxylic acid)
~1620 Medium N-H bend (amino group)
1600-1450 Medium-Strong C=C and C=N ring stretching
~1250 Strong C-O stretch (carboxylic acid)
~800 Strong C-Br stretch

Interpretation and Causality:

The IR spectrum of 2-Amino-5-bromonicotinic acid is expected to be complex but highly
informative.

¢ N-H and O-H Stretching: The presence of both an amino group and a carboxylic acid will
result in broad absorption bands in the high-frequency region of the spectrum due to
hydrogen bonding.

e Carbonyl Stretching: A strong, sharp absorption around 1700 cm~1 is characteristic of the
carbonyl group in the carboxylic acid.
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» Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic stretching
vibrations in the 1600-1450 cm~1 region.

» C-Br Stretching: A strong absorption in the fingerprint region, typically around 800 cm~1, can
be attributed to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Experimental Protocol:

A mass spectrum can be obtained using an electrospray ionization (ESI) source coupled to a
guadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable
solvent like methanol and infused into the ESI source.

Predicted Mass Spectrum:

e Molecular lon Peak [M+H]*: The most important peak will be the protonated molecular ion,
which is expected at m/z 217 and 219 in an approximately 1:1 ratio. This isotopic pattern is
characteristic of the presence of a single bromine atom (’°Br and 81Br isotopes).

o Key Fragmentation Peaks:

o Loss of H20: A peak corresponding to the loss of water from the carboxylic acid group
([IM+H - H20]*) may be observed at m/z 199/201.

o Loss of COOH: Decarboxylation may lead to a fragment at m/z 172/174.
o Loss of Br: Loss of the bromine atom would result in a fragment at m/z 138.

Fragmentation Pathway Diagram:
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Caption: Predicted ESI-MS fragmentation of 2-Amino-5-bromonicotinic acid.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile
of 2-Amino-5-bromonicotinic acid. The predicted data presented in this guide serves as a
valuable reference for the identification and characterization of this important synthetic
intermediate. Experimental verification of this data is essential for absolute structural
confirmation and quality control in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Amino-5-
bromonicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040283#spectroscopic-data-nmr-ir-ms-for-2-amino-5-
bromonicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b040283#spectroscopic-data-nmr-ir-ms-for-2-amino-5-bromonicotinic-acid
https://www.benchchem.com/product/b040283#spectroscopic-data-nmr-ir-ms-for-2-amino-5-bromonicotinic-acid
https://www.benchchem.com/product/b040283#spectroscopic-data-nmr-ir-ms-for-2-amino-5-bromonicotinic-acid
https://www.benchchem.com/product/b040283#spectroscopic-data-nmr-ir-ms-for-2-amino-5-bromonicotinic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b040283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

